Methyl 2-(benzyloxy)-6-chloroisonicotinate
Overview
Description
Methyl 2-(benzyloxy)-6-chloroisonicotinate is an organic compound with a pyridine ring substituted with a methyl ester, a chlorine atom, and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzyloxy)-6-chloroisonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-hydroxypyridine-4-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Benzyloxylation: The hydroxyl group is then protected by converting it to a benzyloxy group using benzyl bromide and a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzyloxy)-6-chloroisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-chloro-6-benzyloxypyridine-4-carboxylic acid.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
Methyl 2-(benzyloxy)-6-chloroisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-6-chloroisonicotinate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-methylpyridine-4-carboxylate: Similar structure but with a methyl group instead of a benzyloxy group.
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
Methyl 2-(benzyloxy)-6-chloroisonicotinate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific synthetic and medicinal applications.
Properties
IUPAC Name |
methyl 2-chloro-6-phenylmethoxypyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)11-7-12(15)16-13(8-11)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQHLUAKUORIMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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